REACTION_SMILES
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[C:18]12([CH2:28][NH2:29])[CH2:19][CH:20]3[CH2:21][CH:22]([CH2:23][CH:24]([CH2:25]1)[CH2:26]3)[CH2:27]2.[CH:30]([N:31]([CH2:32][CH3:33])[CH:34]([CH3:35])[CH3:36])([CH3:37])[CH3:38].[Cl:12][C:13]([C:14]([Cl:15])=[O:16])=[O:17].[Cl:39][CH2:40][Cl:41].[O:42]=[CH:43][N:44]([CH3:45])[CH3:46].[c:1]1([S:7][CH2:8][C:9](=[O:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([S:7][CH2:8][C:9](=[O:11])[NH:29][CH2:28][C:18]23[CH2:19][CH:20]4[CH2:21][CH:22]([CH2:23][CH:24]([CH2:25]2)[CH2:26]4)[CH2:27]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CSc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(CSc1ccccc1)NCC12CC3CC(CC(C3)C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |